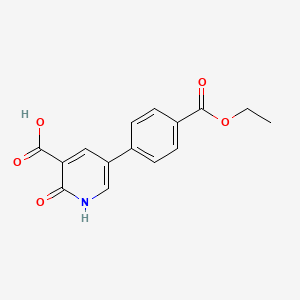![molecular formula C15H14N2O4 B6392720 5-[3-(N-Ethylaminocarbonyl)phenyl]-6-hydroxynicotinic acid, 95% CAS No. 1262002-12-9](/img/structure/B6392720.png)
5-[3-(N-Ethylaminocarbonyl)phenyl]-6-hydroxynicotinic acid, 95%
Descripción general
Descripción
5-[3-(N-Ethylaminocarbonyl)phenyl]-6-hydroxynicotinic acid, also known as 5-HNE, is a naturally occurring compound found in many plants. It is a derivative of nicotinic acid and is one of the most studied compounds in the field of plant biochemistry. 5-HNE has been found to have a wide range of applications in the fields of biochemistry, physiology, and pharmacology. 5-HNE has been shown to possess many beneficial properties, including anti-inflammatory and antioxidant activities. In addition, 5-HNE has been found to possess antifungal and antibacterial properties.
Mecanismo De Acción
The mechanism of action of 5-[3-(N-Ethylaminocarbonyl)phenyl]-6-hydroxynicotinic acid, 95% is not fully understood. However, it is believed to exert its effects through several different mechanisms. First, 5-[3-(N-Ethylaminocarbonyl)phenyl]-6-hydroxynicotinic acid, 95% has been found to inhibit the activity of several enzymes involved in the breakdown of fatty acids and proteins. This inhibition leads to an increase in the levels of these molecules in the cell, which can lead to a variety of physiological effects. Second, 5-[3-(N-Ethylaminocarbonyl)phenyl]-6-hydroxynicotinic acid, 95% has been found to inhibit the activity of certain transcription factors, which can lead to changes in gene expression. Finally, 5-[3-(N-Ethylaminocarbonyl)phenyl]-6-hydroxynicotinic acid, 95% has been found to interact with several different receptors, including the serotonin and dopamine receptors, which can lead to changes in neurotransmitter levels.
Biochemical and Physiological Effects
5-[3-(N-Ethylaminocarbonyl)phenyl]-6-hydroxynicotinic acid, 95% has been found to possess a wide range of biochemical and physiological effects. In terms of biochemical effects, 5-[3-(N-Ethylaminocarbonyl)phenyl]-6-hydroxynicotinic acid, 95% has been found to inhibit the activity of several enzymes involved in the breakdown of fatty acids and proteins. This inhibition leads to an increase in the levels of these molecules in the cell, which can lead to a variety of physiological effects. In terms of physiological effects, 5-[3-(N-Ethylaminocarbonyl)phenyl]-6-hydroxynicotinic acid, 95% has been found to possess anti-inflammatory and antioxidant activities. In addition, 5-[3-(N-Ethylaminocarbonyl)phenyl]-6-hydroxynicotinic acid, 95% has been found to possess antifungal and antibacterial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 5-[3-(N-Ethylaminocarbonyl)phenyl]-6-hydroxynicotinic acid, 95% in lab experiments is that it is a naturally occurring compound and is relatively easy to synthesize. In addition, 5-[3-(N-Ethylaminocarbonyl)phenyl]-6-hydroxynicotinic acid, 95% is relatively non-toxic and has been found to possess a wide range of beneficial properties. The main limitation of using 5-[3-(N-Ethylaminocarbonyl)phenyl]-6-hydroxynicotinic acid, 95% in lab experiments is that its mechanism of action is not fully understood, so it is difficult to predict the exact effects of its use.
Direcciones Futuras
There are several potential future directions for the study of 5-[3-(N-Ethylaminocarbonyl)phenyl]-6-hydroxynicotinic acid, 95%. First, further research could be conducted to better understand the mechanism of action of 5-[3-(N-Ethylaminocarbonyl)phenyl]-6-hydroxynicotinic acid, 95%. Second, further research could be conducted to determine the therapeutic potential of 5-[3-(N-Ethylaminocarbonyl)phenyl]-6-hydroxynicotinic acid, 95% in the treatment of various diseases. Third, further research could be conducted to determine the potential applications of 5-[3-(N-Ethylaminocarbonyl)phenyl]-6-hydroxynicotinic acid, 95% in the fields of biochemistry, physiology, and pharmacology. Finally, further research could be conducted to determine the potential interactions of 5-[3-(N-Ethylaminocarbonyl)phenyl]-6-hydroxynicotinic acid, 95% with other compounds.
Métodos De Síntesis
The synthesis of 5-[3-(N-Ethylaminocarbonyl)phenyl]-6-hydroxynicotinic acid, 95% is typically achieved through the reaction of nicotinic acid and ethyl amine in an aqueous solution. The reaction is catalyzed by a base, such as sodium bicarbonate, and proceeds in two steps. In the first step, the nicotinic acid reacts with the ethyl amine to form the intermediate product, 5-ethylaminocarbonyl-6-hydroxynicotinic acid. In the second step, the intermediate product is hydrolyzed to 5-[3-(N-Ethylaminocarbonyl)phenyl]-6-hydroxynicotinic acid, 95%.
Aplicaciones Científicas De Investigación
5-[3-(N-Ethylaminocarbonyl)phenyl]-6-hydroxynicotinic acid, 95% has been studied extensively in the fields of biochemistry, physiology, and pharmacology. In biochemistry, 5-[3-(N-Ethylaminocarbonyl)phenyl]-6-hydroxynicotinic acid, 95% has been found to be involved in the regulation of gene expression, cell growth, and cellular metabolism. 5-[3-(N-Ethylaminocarbonyl)phenyl]-6-hydroxynicotinic acid, 95% has also been studied in the context of cancer research, as it has been found to possess anti-tumor properties. In physiology, 5-[3-(N-Ethylaminocarbonyl)phenyl]-6-hydroxynicotinic acid, 95% has been found to possess anti-inflammatory and antioxidant activities. In addition, 5-[3-(N-Ethylaminocarbonyl)phenyl]-6-hydroxynicotinic acid, 95% has been studied for its potential role in the regulation of blood pressure and glucose metabolism. In pharmacology, 5-[3-(N-Ethylaminocarbonyl)phenyl]-6-hydroxynicotinic acid, 95% has been studied for its potential therapeutic applications in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.
Propiedades
IUPAC Name |
5-[3-(ethylcarbamoyl)phenyl]-6-oxo-1H-pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-2-16-13(18)10-5-3-4-9(6-10)12-7-11(15(20)21)8-17-14(12)19/h3-8H,2H2,1H3,(H,16,18)(H,17,19)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBDOIDTVSHULNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=CC(=C1)C2=CC(=CNC2=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30688077 | |
| Record name | 5-[3-(Ethylcarbamoyl)phenyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30688077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262002-12-9 | |
| Record name | 5-[3-(Ethylcarbamoyl)phenyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30688077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[3-(N-Ethylaminocarbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6392639.png)
![4-[3-(N-Ethylaminocarbonyl)phenyl]picolinic acid, 95%](/img/structure/B6392644.png)
![2-[3-(N-Ethylaminocarbonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6392648.png)
![3-[3-(N-Ethylaminocarbonyl)phenyl]picolinic acid, 95%](/img/structure/B6392658.png)
![5-[3-(N-Ethylaminocarbonyl)phenyl]-2-methoxynicotinic acid, 95%](/img/structure/B6392687.png)
![3-[3-(N-Ethylaminocarbonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6392692.png)
![2-Chloro-5-[3-(N-ethylaminocarbonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6392697.png)


![5-[3-(N-Ethylaminocarbonyl)phenyl]-2-hydroxyisonicotinic acid, 95%](/img/structure/B6392715.png)
![2-Chloro-5-[3-(N-ethylaminocarbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6392723.png)
![5-[3-(N-Ethylaminocarbonyl)phenyl]-2-hydroxynicotinic acid, 95%](/img/structure/B6392729.png)

